"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" properties
"1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid" properties
An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid: A Versatile Bifunctional Building Block
Introduction
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a specialized chemical reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure combines two highly valuable functionalities: a vinylboronic acid and a protected ketone in the form of a spirocyclic acetal. This bifunctional nature allows for sequential, controlled chemical modifications, positioning it as a powerful building block for the synthesis of complex molecular architectures.
The vinylboronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The 1,4-dioxaspiro[4.5]decane core serves as a robust protecting group for a cyclohexanone carbonyl, which can be unveiled later in a synthetic sequence to enable further derivatization. This guide provides a comprehensive overview of the compound's properties, synthesis, handling, and core applications, with a focus on the practical insights required by laboratory and development professionals.
Caption: Structure of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid.
Physicochemical Properties and Characterization
The precise handling and application of any chemical reagent begin with a thorough understanding of its physical and chemical properties. Boronic acids, in general, are known to be sensitive to moisture and can undergo dehydration to form cyclic boroxine trimers. For this reason, they are often converted into more stable boronate esters, such as pinacol esters, for improved shelf-life and handling.[2]
Table 1: Core Properties of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 850567-90-7 | [3] |
| Molecular Formula | C₈H₁₃BO₄ | [3] |
| Molecular Weight | 184.00 g/mol | [3] |
| Appearance | Typically an off-white to white solid | General Observation |
| Melting Point | 154-158 °C |[3] |
Table 2: Properties of the Pinacol Ester Derivative
| Property | Value | Reference |
|---|---|---|
| CAS Number | 680596-79-6 | [4] |
| Synonym | 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [5] |
| Molecular Formula | C₁₄H₂₃BO₄ | |
| Molecular Weight | 266.14 g/mol | |
| Appearance | White solid | [4] |
| Melting Point | 68-73 °C |[6] |
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the reagent. Below are the expected spectroscopic signatures for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinyl proton adjacent to the boron atom in the downfield region (typically δ 6.0-7.5 ppm). The four protons of the ethylenedioxy protecting group would appear as a singlet or a complex multiplet around δ 3.9-4.2 ppm. The remaining aliphatic protons on the cyclohexene ring would resonate in the upfield region (δ 1.5-3.0 ppm). The acidic protons of the B(OH)₂ group are broad and may not always be observed, or they may exchange with residual water in the solvent.
-
¹³C NMR: The carbon spectrum will display signals for the two olefinic carbons (one attached to boron being broader and further downfield). Key signals include those for the spirocyclic carbon (~δ 108-110 ppm) and the carbons of the ethylenedioxy group (~δ 64-65 ppm).
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. For a boronic acid, a broad signal is expected in the range of δ 28-34 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretching of the B(OH)₂ group (around 3200-3500 cm⁻¹). Other key peaks include C=C stretching for the double bond (~1620-1650 cm⁻¹) and strong C-O stretching bands for the acetal group (~1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode might show the [M-H]⁻ ion or adducts.
Synthesis, Handling, and Storage
Proposed Synthetic Pathway
While various suppliers offer this reagent, understanding its synthesis is valuable for researchers. A common and logical approach to synthesize the pinacol ester derivative involves the Miyaura borylation reaction. This pathway starts from the readily available 1,4-cyclohexanedione.
Caption: Plausible workflow for the synthesis of the pinacol ester.
Causality in Synthesis:
-
Mono-ketal Protection: The synthesis begins with the selective protection of one ketone in 1,4-cyclohexanedione. This is a standard procedure that masks one reactive site, allowing for selective chemistry on the other.[7]
-
Triflate Formation: The remaining ketone is converted into a vinyl triflate. This is a critical step as the triflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.
-
Miyaura Borylation: The vinyl triflate is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base to install the boronate ester group, yielding the stable pinacol ester derivative of the target compound.[2]
Safe Handling and Storage Protocol
Boronic acids and their derivatives require careful handling to ensure user safety and maintain chemical integrity.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]
-
Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[9]
Engineering Controls:
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Facilities should be equipped with an eyewash station and a safety shower.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water. If irritation develops, seek medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.[8]
Storage:
-
Store in a tightly closed container in a cool, dry place.[8][10] Recommended storage temperature is often refrigerated (2-8°C).[6]
-
The compound can be hygroscopic. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and boroxine formation.[8][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[2]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organoborane (R²-B(OH)₂) is activated by a base to form a more nucleophilic borate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[1] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Generic Experimental Protocol
This protocol provides a representative procedure for coupling the pinacol ester of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, the boronate ester, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Solvent and Catalyst Addition: Add the solvent (e.g., dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Rationale: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.
-
Catalyst Introduction: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Synthetic Utility: The Masked Carbonyl
A key advantage of this reagent is that the spiroketal is a stable protecting group that can be easily removed post-coupling. Treatment of the Suzuki product with a mild aqueous acid (e.g., HCl, acetic acid) efficiently hydrolyzes the acetal, revealing the ketone functionality. This allows for a two-stage synthetic strategy: first, construct a complex carbon skeleton via the Suzuki reaction, and second, elaborate the molecule further via ketone chemistry (e.g., Wittig reactions, reductions, reductive aminations).
Conclusion
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its more stable pinacol ester derivative are highly valuable and versatile reagents in modern organic synthesis. The combination of a reactive vinylboron moiety for robust C-C bond formation and a masked ketone for subsequent functionalization provides a powerful tool for drug development professionals and academic researchers. A thorough understanding of its properties, handling requirements, and the mechanics of its application in Suzuki-Miyaura coupling is essential for leveraging its full synthetic potential in the creation of novel and complex molecules.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CAS 680596-79-6|1,4-Dioxaspiro[4,5]Dec-7-En-8-Boronic Acid Pinacol Ester [rlavie.com]
- 5. 680596-79-6 Cas No. | 1,4-Dioxaspiro[4,5]dec-7-en-8-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 6. 1,4-Dioxaspiro 4.5 dec-7-en-8-boronic acid pinacol ester 97 680596-79-6 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. laballey.com [laballey.com]
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